methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate
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Overview
Description
Methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with beta-alanine methyl ester in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions, usually in a solvent like dichloromethane, at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting the microtubule network, which is essential for cell division .
Comparison with Similar Compounds
Methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate can be compared with other indole derivatives such as:
N-[(1-methyl-1H-indol-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide: This compound also inhibits tubulin polymerization but has different substituents that may affect its potency and selectivity.
N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine, methyl ester: Another indole derivative with potential biological activities, differing in the side chain attached to the indole ring.
This compound stands out due to its specific structure, which imparts unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
methyl 3-[(1-methylindole-3-carbonyl)amino]propanoate |
InChI |
InChI=1S/C14H16N2O3/c1-16-9-11(10-5-3-4-6-12(10)16)14(18)15-8-7-13(17)19-2/h3-6,9H,7-8H2,1-2H3,(H,15,18) |
InChI Key |
UPDYXKAXQGCKGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCC(=O)OC |
Origin of Product |
United States |
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